molecular formula C21H14F3N3O2S2 B2858990 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1260910-40-4

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B2858990
CAS No.: 1260910-40-4
M. Wt: 461.48
InChI Key: HQSFBPXYNCNZAR-UHFFFAOYSA-N
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Description

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H14F3N3O2S2 and its molecular weight is 461.48. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitors

The compound has been studied for its potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair, indicating its potential application in cancer therapy. The study highlights its synthesis and evaluation, revealing significant dual inhibitory capabilities, which could have implications for developing new anticancer drugs (Gangjee et al., 2008).

Structural Analysis

Crystallographic studies have provided insights into the molecular structure of similar compounds, highlighting their folded conformation and intramolecular hydrogen bonding. Such structural characterizations are crucial for understanding the compound's interaction mechanisms and for designing derivatives with enhanced biological activity (Subasri et al., 2016).

Quantum Chemical Insights

Quantum chemical studies have been conducted to understand the molecular structure, bonding interactions, and spectroscopic characteristics of the compound. This research is key to predicting its reactivity and stability, which are essential for its application in drug development. The study also explored its antiviral potency through molecular docking, suggesting its potential against SARS-CoV-2 (Mary et al., 2020).

Synthesis and Antitumor Activity

Research into synthesizing new derivatives of thieno[3,2-d]pyrimidine, a core structure related to the compound, has shown promising antitumor activities. This work contributes to the development of new chemotherapeutic agents by exploring the antitumor potential of these derivatives (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2S2/c1-11-6-12(22)2-3-16(11)25-18(28)10-31-21-26-17-4-5-30-19(17)20(29)27(21)15-8-13(23)7-14(24)9-15/h2-9H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSFBPXYNCNZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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